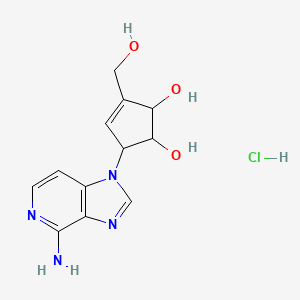

TAK-875 Hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du TAK-875 Hémhydrate implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend généralement la formation d'intermédiaires clés par le biais de diverses réactions chimiques telles que l'estérification, l'amidation et la cyclisation. Le produit final est obtenu par des procédés de cristallisation et de purification .

Les méthodes de production industrielle du TAK-875 Hémhydrate impliquent l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend le contrôle des conditions de réaction telles que la température, la pression et le pH, ainsi que l'utilisation de techniques de purification avancées comme la chromatographie .

Analyse Des Réactions Chimiques

TAK-875 Hémhydrate subit plusieurs types de réactions chimiques, notamment :

Oxydation : TAK-875 Hémhydrate peut être oxydé pour former divers métabolites. Les agents oxydants courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les réactions de réduction peuvent convertir le TAK-875 Hémhydrate en ses formes réduites. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : TAK-875 Hémhydrate peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés ou carboxylés, tandis que la réduction peut produire des alcools ou des amines .

Applications de recherche scientifique

Biologie : En recherche biologique, le TAK-875 Hémhydrate est utilisé pour étudier le rôle du FFAR1 dans le métabolisme du glucose et la sécrétion d'insuline.

Mécanisme d'action

TAK-875 Hémhydrate exerce ses effets en agissant comme un agoniste du FFAR1. Lors de la liaison au FFAR1, le TAK-875 Hémhydrate active le récepteur, ce qui conduit à l'activation des voies de signalisation en aval impliquant les protéines G et la mobilisation du calcium intracellulaire. Cela entraîne la potentialisation de la sécrétion d'insuline dépendante du glucose par les cellules bêta pancréatiques .

Applications De Recherche Scientifique

Mécanisme D'action

TAK-875 Hemihydrate exerts its effects by acting as an agonist of FFAR1. Upon binding to FFAR1, this compound activates the receptor, leading to the activation of downstream signaling pathways involving G-proteins and intracellular calcium mobilization. This results in the potentiation of glucose-dependent insulin secretion from pancreatic beta cells .

Comparaison Avec Des Composés Similaires

TAK-875 Hémhydrate est unique parmi les agonistes du FFAR1 en raison de sa haute sélectivité et de sa puissance. Des composés similaires comprennent :

GW9508 : Un autre agoniste du FFAR1 avec une sélectivité inférieure à celle du TAK-875 Hémhydrate.

AMG 837 : Un agoniste puissant du FFAR1 avec des effets insulinotropes dépendants du glucose similaires.

TUG-770 : Un agoniste sélectif du FFAR1 avec des propriétés de liaison et des profils pharmacocinétiques distincts

TAK-875 Hémhydrate se démarque par ses propriétés pharmacocinétiques favorables et son risque minimal d'hypoglycémie, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 .

Propriétés

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXYMYYDAVXPIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H66O15S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5-(difluoromethoxy)-2-[(S)-(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-1-ide](/img/structure/B8050732.png)

![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)

![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)

![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)

![1-methyl-16-azatetracyclo[7.6.1.0(2),?.0(1)?,(1)?]hexadeca-2(7),3,5,10(15),11,13-hexaene; butenedioic acid](/img/structure/B8050810.png)